N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that contains a quinoline and xanthene moiety . Quinolines and xanthenes are both aromatic compounds and have been widely studied for their biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a xanthene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The quinoline and xanthene moieties might undergo electrophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Scientific Research Applications
Anticancer Research
The synthesis and cytotoxic activity of carboxamide derivatives, including structures similar to the chemical , have been studied extensively. Such compounds have shown potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. The growth inhibitory properties of these compounds are significant, with some having IC(50) values less than 10 nM, indicating their potential as effective anticancer agents. In vivo tests against colon tumors in mice have also shown promising results, with certain derivatives proving to be curative at low doses (Deady et al., 2003).
Molecular Interactions and Drug Design
Research into the molecular interactions of quinoline and quinolinone carboxamides, including X-ray crystallographic studies, provides valuable insights into the design of anticancer agents. The structural confirmation of these compounds, including their cis conformation and the presence of intramolecular hydrogen bonds, aids in the understanding of their biological activities and potential as drug candidates (Matiadis et al., 2013).
Synthesis of Novel Compounds
The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines introduces compounds with potential for the targeted delivery of therapeutic agents, such as nitric oxide (NO), to biological sites like tumors. This research illustrates the versatility of quinolin-2-yl derivatives in creating complexes for specific therapeutic applications (Yang et al., 2017).
Pharmacological Applications
Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the pharmacological applications of carboxamide derivatives in managing conditions like depression. This research highlights the therapeutic potential of quinoxalin-2-carboxamides in neuropsychiatric disorders (Mahesh et al., 2011).
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl methacrylate followed by cyclization with 9H-xanthene-9-carbonyl chloride to form the final product.", "Starting Materials": [ "6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl methacrylate", "9H-xanthene-9-carbonyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "HCl (hydrochloric acid)", "NaOH (sodium hydroxide)", "Ice" ], "Reaction": [ "Step 1: 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with 2-aminoethyl methacrylate in DMF with Et3N as a catalyst to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylprop-2-enamide.", "Step 2: The product from step 1 is dissolved in DCM and treated with 9H-xanthene-9-carbonyl chloride and Et3N to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide.", "Step 3: The final product is purified by column chromatography using a mixture of DCM and methanol as the eluent. The product is then dried over Na2SO4 and recrystallized from methanol to obtain a pure compound.", "Step 4: The purity of the final product is confirmed by NMR and mass spectrometry analysis.", "Step 5: The final product is stored at -20°C until further use." ] } | |
CAS RN |
851403-30-0 |
Molecular Formula |
C27H24N2O3 |
Molecular Weight |
424.5 |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H24N2O3/c1-16-13-19-15-18(26(30)29-22(19)14-17(16)2)11-12-28-27(31)25-20-7-3-5-9-23(20)32-24-10-6-4-8-21(24)25/h3-10,13-15,25H,11-12H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
PZMVTSSBKKXHDE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
solubility |
not available |
Origin of Product |
United States |
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